2-(2-Naphthyl)-1-thiaindene
Description
2-(2-Naphthyl)-1-thiaindene, also known as 2-(2-naphthalenyl)benzo[b]thiophene, is a sulfur-containing polycyclic aromatic hydrocarbon. Its molecular formula is C₁₈H₁₂S, with a molecular weight of 260.353 g/mol, and it is registered under CAS number 17164-77-1 . Structurally, it consists of a benzothiophene (1-thiaindene) core fused with a naphthalene group at the 2-position (Figure 1). The compound’s IUPAC Standard InChIKey is VXNMJAGOXHIGRF-UHFFFAOYSA-N, which reflects its stereochemical and constitutional uniqueness . This molecule is of interest in materials science and organic synthesis due to its extended π-conjugation system, which may influence electronic properties such as conductivity and luminescence.
Properties
CAS No. |
17164-77-1 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H |
InChI Key |
VXNMJAGOXHIGRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
Other CAS No. |
17164-77-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and structural differences between 2-(2-Naphthyl)-1-thiaindene and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2-(2-Naphthyl)-1-thiaindene | C₁₈H₁₂S | 260.353 | 17164-77-1 | Benzothiophene fused with 2-naphthyl group |
| 1-Thiaindene (Benzothiophene) | C₈H₆S | 134.20 | 95-39-6 | Simple benzothiophene core |
| 1H-Benz[f]indene | C₁₃H₁₀ | 166.22 | Not provided | All-carbon analog, fused indene-naphthalene |
| 2-(Prop-2-yn-1-yl)naphthalene | C₁₃H₁₀ | 166.22 | Not provided | Naphthalene with propargyl substituent |
Key Comparisons:
Core Structure and Aromaticity 2-(2-Naphthyl)-1-thiaindene vs. This modification may increase stability in radical reactions, as seen in analogous systems where naphthyl radicals form fused structures (e.g., 1H-benz[f]indene) . Sulfur vs. Carbon: The sulfur atom in 1-thiaindene introduces heteroatomic effects, such as altered electron density and redox reactivity, which are absent in all-carbon analogs like 1H-benz[f]indene .
Substituent Effects
- Naphthyl vs. Propargyl : In 2-(prop-2-yn-1-yl)naphthalene, the propargyl group introduces sp-hybridized carbons, enabling alkyne-specific reactivity (e.g., cycloadditions). By contrast, the 2-naphthyl group in 2-(2-Naphthyl)-1-thiaindene contributes steric bulk and planar aromaticity, which may influence packing in solid-state applications .
Synthetic Pathways
- Radical Reactions : Evidence suggests that naphthyl radicals (e.g., 2-naphthyl) react with allene or methyl acetylene to form fused structures like 1H-benz[f]indene or thiaindene derivatives . The sulfur atom in 2-(2-Naphthyl)-1-thiaindene likely directs reactivity differently compared to all-carbon systems.
Physicochemical Properties
- Solubility : The hydrophobic naphthyl group in 2-(2-Naphthyl)-1-thiaindene reduces solubility in polar solvents compared to 1-thiaindene.
- Thermal Stability : Extended conjugation in 2-(2-Naphthyl)-1-thiaindene may enhance thermal stability relative to smaller analogs like benzothiophene.
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